5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of heterocyclic structures, including oxazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the oxazole ring through a condensation reaction involving an α-halo ketone and an amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism of action of 5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, the compound might bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with thiophene, oxazole, or naphthalene rings, such as:
- Thiophene-2-boronic acid pinacol ester
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness
What sets 5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile apart is its unique combination of functional groups and heterocyclic rings, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C23H22N4OS |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
5-[[2-(dimethylamino)-2-thiophen-2-ylethyl]amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H22N4OS/c1-27(2)20(21-11-6-12-29-21)15-25-23-19(14-24)26-22(28-23)13-17-9-5-8-16-7-3-4-10-18(16)17/h3-12,20,25H,13,15H2,1-2H3 |
InChI Key |
KBAMJGFBMIDBHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC1=C(N=C(O1)CC2=CC=CC3=CC=CC=C32)C#N)C4=CC=CS4 |
Origin of Product |
United States |
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